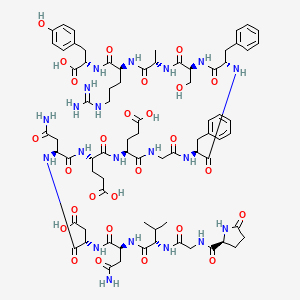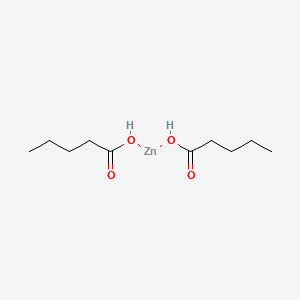
Zinkvalerianat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinkvalerianat, also known as zinc (II) valerianate, is a chemical compound formed from zinc and valerianic acid. It is a zinc salt of valerianic acid, which is derived from the roots of the valerian plant (Valeriana officinalis). This compound is known for its distinctive valerian-like odor and is used in various applications, including homeopathy and as a potential therapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinkvalerianat can be synthesized through the reaction of zinc oxide or zinc carbonate with valerianic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in an aqueous solution of valerianic acid, followed by heating to facilitate the reaction. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Zinkvalerianat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and valerianic acid.
Reduction: It can be reduced to elemental zinc and valerianic acid.
Substitution: this compound can participate in substitution reactions where the valerianate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and valerianic acid.
Reduction: Elemental zinc and valerianic acid.
Substitution: Products vary based on the substituent introduced .
Applications De Recherche Scientifique
Zinkvalerianat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes and as a zinc supplement.
Medicine: Investigated for its therapeutic properties, including its use in homeopathy for treating nervous disorders and sleep disturbances.
Industry: Utilized in the production of zinc-based materials and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of zinkvalerianat involves its interaction with zinc-dependent enzymes and proteins. Zinc ions released from this compound can bind to and activate various enzymes, influencing metabolic pathways and cellular functions. In the nervous system, zinc ions can modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects in treating nervous disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: Used as a dietary supplement and in lozenges for treating the common cold.
Zinc chloride: Utilized in various industrial applications, including as a flux in soldering.
Zinc oxide: Widely used in sunscreens, cosmetics, and as an antimicrobial agent.
Uniqueness of Zinkvalerianat
This compound is unique due to its valerianic acid component, which imparts specific biological and therapeutic properties not found in other zinc compounds. Its distinctive odor and potential use in homeopathy further differentiate it from other zinc salts .
Propriétés
Formule moléculaire |
C10H20O4Zn |
|---|---|
Poids moléculaire |
269.6 g/mol |
Nom IUPAC |
pentanoic acid;zinc |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7); |
Clé InChI |
HDRQELOZWSOMNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)O.CCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


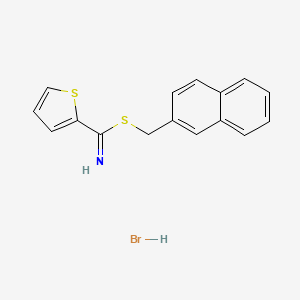
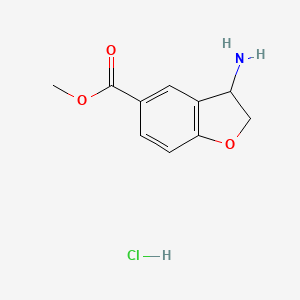

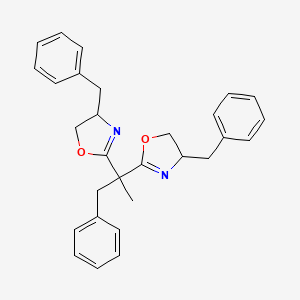
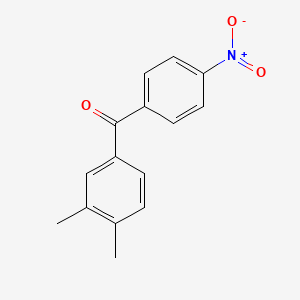
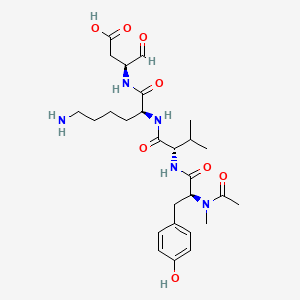
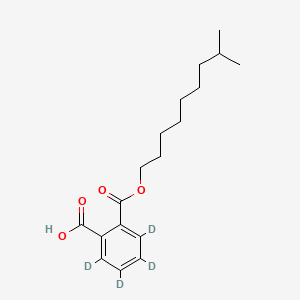
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
